Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol

nNOS inhibition Ki cyclopropyl analog

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol (CAS 1242166-65-9, trans-4-cyclopropylpyrrolidin-3-ol) is a chiral secondary alcohol belonging to the 3,4-disubstituted pyrrolidine class. It features a cyclopropyl substituent at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring, with a molecular weight of 127.18 g/mol and the formula C₇H₁₃NO.

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
Cat. No. B12947478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESC1CC1C2CNCC2O
InChIInChI=1S/C7H13NO/c9-7-4-8-3-6(7)5-1-2-5/h5-9H,1-4H2/t6-,7+/m1/s1
InChIKeyMFOFHJLTRSFCTO-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol: Chiral Pyrrolidine Scaffold for CNS and Antimicrobial Drug Discovery Procurement


Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol (CAS 1242166-65-9, trans-4-cyclopropylpyrrolidin-3-ol) is a chiral secondary alcohol belonging to the 3,4-disubstituted pyrrolidine class [1]. It features a cyclopropyl substituent at the 4-position and a hydroxyl group at the 3-position of the pyrrolidine ring, with a molecular weight of 127.18 g/mol and the formula C₇H₁₃NO [1]. The (3R,4S) relative stereochemistry defines a trans relationship between the cyclopropyl and hydroxyl substituents, which distinguishes it from its cis diastereomer and the (3S,4R) enantiomer [2]. This compound has been investigated as a core scaffold in neuronal nitric oxide synthase (nNOS) inhibitor development and as an intermediate for antimicrobial agents, where the rigid cyclopropyl group confers distinct conformational and electronic properties compared to methyl, phenyl, or unsubstituted pyrrolidine analogs [2].

Why Generic Substitution of Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol with Close Analogs Fails in Scientific Procurement


Substituting Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol with apparently similar pyrrolidine-3-ol analogs such as 4-methylpyrrolidin-3-ol, 4-phenylpyrrolidin-3-ol, or 3-cyclopropylpyrrolidine is not functionally equivalent [1]. The cyclopropyl ring at the 4-position introduces a rigid, electron-withdrawing substituent that lowers the pKa of the adjacent amine by approximately 1.5 log units relative to a methyl-substituted or unsubstituted comparator (pKa 7.4 vs. 8.9), directly affecting hydrogen-bond strength and membrane permeability [1]. Furthermore, the trans-(3R,4S) relative stereochemistry dictates the spatial orientation of the cyclopropyl and hydroxyl groups, which has been shown in crystal structures to determine exclusive binding of one enantiomer to target enzymes—a property not shared by the (3S,4R) enantiomer or cis diastereomer [1]. Phenyl-substituted analogs introduce greater steric bulk and altered lipophilicity (XLogP shift), while 3-cyclopropylpyrrolidine lacks the hydrogen-bond donor/acceptor capability of the 3-hydroxyl group entirely [2]. These structural differences translate to quantifiable changes in target engagement, selectivity, and synthetic downstream utility, as detailed below.

Quantitative Differentiation Evidence for Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol vs. Analog Comparators


Cyclopropyl- vs. Methyl-Substituted Pyrrolidine nNOS Inhibitory Potency (Ki Comparison)

In a head-to-head series of cis-3,4-pyrrolidine scaffold-based nNOS inhibitors, the trans-cyclopropyl-containing series (compounds 2a–2f) exhibited Ki values for nNOS ranging from 0.046 μM to 0.175 μM, with the most potent cyclopropyl analog (2e) achieving a Ki of 0.046 μM against nNOS. The methyl-substituted comparator series showed comparable potency but lacked the conformational rigidity and pKa modulation conferred by the cyclopropyl group. The cyclopropyl ring reduced the pKa of the adjacent amino group from 8.9 (parent methyl analog, compound 1) to 7.4, directly weakening the hydrogen bond to the active-site Glu residue and contributing to altered isoform selectivity (n/e selectivity ratio up to 1,500 for compound 2e) [1].

nNOS inhibition Ki cyclopropyl analog methyl analog neuronal nitric oxide synthase

Enantiomer-Specific Binding: (3R,4S)-cyclopropyl vs. (3S,4R)-cyclopropyl Stereochemistry in nNOS Crystal Structures

X-ray crystal structures of nNOS in complex with racemic cyclopropyl-containing inhibitors revealed exclusive binding of the 'ring up' (R,S) enantiomer, corresponding to the (3R,4S) relative configuration, while the 'ring down' (S,R) enantiomer was not observed in the electron density when racemic mixtures were used for crystal soaking. The (S,R) enantiomer (2b) could only be observed when soaked as the enantiomerically pure compound. The stereochemistry around the cyclopropyl ring results in more than a 12° difference in the orientation of the tail phenyl ring relative to the heme plane, with the (3R,4S) ('ring up') configuration positioning the phenyl ring more parallel to the heme, which is the preferred binding mode [1].

enantiomer-specific binding nNOS crystallography stereochemistry cyclopropyl orientation

Validated Intermediate for Drug-Resistant Antimicrobial Agent Synthesis

Patent US20090023935 (and its equivalents WO03/078439, JP2005-239617) explicitly establishes (3R,4S)-4-cyclopropylpyrrolidin-3-ol derivatives as key intermediates in the industrial production of 10-(3-cyclopropylaminomethyl-4-fluoropyrrolidinyl)pyridobenzoxazine carboxylic acid antimicrobial agents, which are described as effective against drug-resistant bacteria that cannot be controlled by conventional antimicrobials [1]. The patent discloses a highly stereoselective asymmetric hydrogenation process producing (3R,4S)-1-protected-3-cyclopropylcarbamoyl-4-hydroxypyrrolidine at high optical purity, enabling industrial-scale production of high-quality active pharmaceutical ingredients [1].

antimicrobial intermediate drug-resistant bacteria fluoroquinolone patented process

Physicochemical Profile: XLogP3, Molecular Weight, and Purity vs. 4-Phenyl and 4-Methyl Analogs

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol (CAS 1242166-65-9) exhibits a computed XLogP3 of 0.3 and a molecular weight of 127.18 g/mol, placing it in a favorable property space for CNS drug-likeness (MW < 200, logP < 1) [1]. In contrast, the 4-phenyl analog (trans-4-phenylpyrrolidin-3-ol) has a molecular weight of 163.22 g/mol and an estimated logP approximately 1.5–2.0 units higher, while the 4-methyl analog (4-methylpyrrolidin-3-ol) has a lower molecular weight (101.15 g/mol) but lacks the conformational restriction of the cyclopropyl ring [2]. Commercially available purity for the target compound is specified at ≥97% (NLT 97%) from ISO-certified suppliers .

XLogP3 molecular weight purity physicochemical property cyclopropyl vs. phenyl

Cyclopropyl Conformational Restriction Lowers Entropic Penalty Upon Target Binding Compared to Flexible Alkyl Analogs

The cyclopropyl ring in the trans-4-position of the pyrrolidine scaffold restricts rotation about the C4–cyclopropyl bond, pre-organizing the molecule into a conformation that mimics the bound state [1]. This conformational restriction strategy has been widely used in modern drug design to reduce the entropic penalty upon target binding. In contrast, flexible alkyl substituents such as methyl or ethyl at the 4-position sample multiple rotameric states, incurring a larger entropic cost upon binding. The electron-withdrawing character of the cyclopropyl ring additionally decreases the basicity of the adjacent amine, which was shown to weaken hydrogen bonding to the active-site Glu residue while simultaneously improving membrane permeability, a dual effect not achievable with electron-donating alkyl substituents [1].

conformational restriction entropic penalty cyclopropyl rigidity binding thermodynamics

Absence of the 3-Hydroxyl Group: 4-Cyclopropylpyrrolidine vs. 4-Cyclopropylpyrrolidin-3-ol Functional Handles

Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol possesses a secondary hydroxyl group at the 3-position that serves as both a hydrogen bond donor/acceptor and a synthetic handle for further functionalization (oxidation to ketone, esterification, etherification, or sulfonylation) . The closest non-hydroxylated comparator, 3-cyclopropylpyrrolidine (CAS 1250004-31-9, MW 111.18 g/mol), lacks this functional group entirely, eliminating the capacity for hydrogen bonding at this position and reducing the number of synthetic derivatization vectors from two (amine + alcohol) to one (amine only) [1]. This difference is material for library synthesis and SAR exploration, where the hydroxyl group enables divergent chemical space coverage.

hydroxyl handle synthetic diversification 3-cyclopropylpyrrolidine comparator hydrogen bond donor

Optimal Research and Procurement Application Scenarios for Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol


Structure-Based Design of Selective nNOS Inhibitors for Neurological Disorders

Based on the quantitative nNOS inhibition data (Ki = 0.046–0.175 μM for cyclopropyl-containing series) and enantiomer-specific crystal structure evidence demonstrating exclusive (3R,4S) binding, Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol is the preferred starting scaffold for structure-based nNOS inhibitor programs targeting Parkinson's, Alzheimer's, and cerebral palsy indications [1]. The cyclopropyl group's pKa-lowering effect (pKa 7.4 vs. 8.9 for methyl analog) provides a built-in membrane permeability advantage for CNS penetration [1].

Industrial-Scale Synthesis of Anti-Drug-Resistant Antimicrobial Agents

As validated by patent US20090023935, the (3R,4S)-4-cyclopropylpyrrolidin-3-ol scaffold is a critical intermediate for producing 10-(3-cyclopropylaminomethyl-4-fluoropyrrolidinyl)pyridobenzoxazine carboxylic acid antimicrobials effective against drug-resistant bacteria [1]. Procurement of the stereochemically defined (3R,4S) form at high optical purity is essential for regulated pharmaceutical manufacturing, as the patent specifies stereoselective processes yielding high-quality active pharmaceutical ingredients [1].

Fragment-Based Lead Discovery Requiring Low-MW, Constrained Chiral Building Blocks

With a molecular weight of 127.18 g/mol and XLogP3 of 0.3, Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol meets fragment-like property criteria (MW < 200, logP < 1) while providing two orthogonal functionalization handles (amine and alcohol) [1]. The cyclopropyl conformational restriction pre-organizes the scaffold for target binding, reducing entropic penalty—a key advantage over the flexible 4-methyl analog (MW 101.15 g/mol, no conformational restriction) or the lipophilic 4-phenyl analog (MW 163.22 g/mol, higher logP) [2].

Chiral Pyrrolidine Library Synthesis for CNS Target SAR Exploration

The (3R,4S) trans-stereochemistry provides a defined three-dimensional orientation critical for CNS target engagement, as demonstrated by the >12° angular difference in phenyl ring positioning between enantiomers in nNOS crystal structures [1]. The combination of the secondary amine (pyrrolidine NH) and secondary alcohol (3-OH) enables divergent parallel synthesis of compound libraries, with the cyclopropyl group simultaneously serving as a metabolically stable, rigidifying element that is less prone to oxidative metabolism than phenyl or benzyl substituents at the same position [1].

Quote Request

Request a Quote for Rel-(3R,4S)-4-cyclopropylpyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.